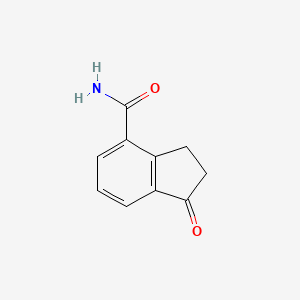

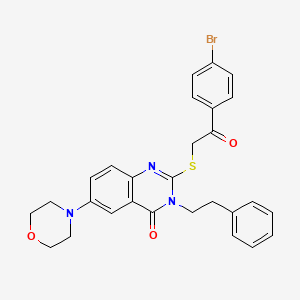

![molecular formula C14H13FN2O3S B2459717 6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2320884-79-3](/img/structure/B2459717.png)

6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, also known as JNJ-63533054, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has gained significant attention in the scientific community due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Researchers synthesized a new diamine containing pyridine and trifluoromethylphenyl groups used in preparing fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibited excellent solubility in organic solvents, high glass transition temperatures, and low dielectric constants, making them potentially useful for high-performance materials applications. The study demonstrates the importance of such chemical compounds in the development of advanced polymers with desirable thermal and electrical properties (Xiao-Ling Liu et al., 2013).

Development of Tetrahydropyridine Derivatives

In another study, sulfonated tetrahydropyridine derivatives were synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This method provides an efficient pathway to sulfonated pyrrolidine and tetrahydropyridine derivatives, highlighting the utility of similar compounds in synthesizing complex structures with potential applications in medicinal chemistry and drug development (Yuanyuan An & Jie Wu, 2017).

Green-emitting Iridium(III) Complexes

A study on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands showcased the synthesis of green-emitting compounds. These complexes, due to their high photoluminescence quantum yields and structured emission spectra, have implications for applications in organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the role of such chemical structures in advancing materials for optoelectronic applications (E. Constable et al., 2014).

Modification for PI3Ks Inhibitor

Modification of a compound similar in structure for use as a PI3K inhibitor was investigated, where the acetamide group was replaced with an alkylurea moiety. This modification led to a series of compounds with potent antiproliferative activities, reduced toxicity, and significant inhibitory activity against PI3Ks and mTOR. Such research underlines the importance of structural modifications in the development of more effective and safer anticancer agents (Xiao-meng Wang et al., 2015).

properties

IUPAC Name |

6-(5-fluoro-2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-20-13-5-4-11(15)7-14(13)21(18,19)17-8-10-3-2-6-16-12(10)9-17/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQLTVPFPBSFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

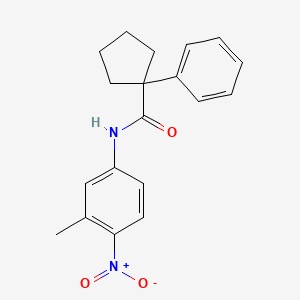

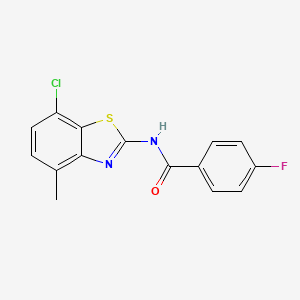

![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

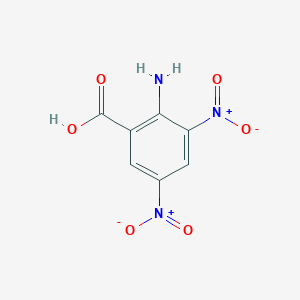

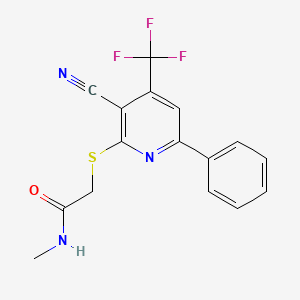

![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)

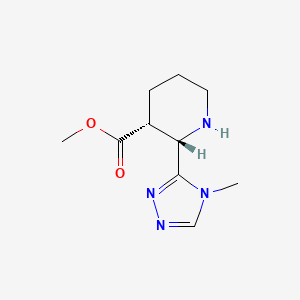

![1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol](/img/structure/B2459645.png)

![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)

![N-tert-butyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B2459650.png)